molecular formula C5H11NO2 B025519 (R)-Methyl 3-aminobutanoate CAS No. 103189-63-5

(R)-Methyl 3-aminobutanoate

Cat. No.: B025519
CAS No.: 103189-63-5
M. Wt: 117.15 g/mol
InChI Key: SJQZRROQIBFBPS-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Methyl 3-aminobutanoate is a chiral compound that plays a significant role in various chemical and pharmaceutical applications. It is an ester derivative of 3-aminobutanoic acid and is known for its enantiomeric purity, which is crucial in the synthesis of biologically active molecules.

Mechanism of Action

Target of Action

®-Methyl 3-aminobutanoate, also known as ®-3-amino-1-butanol, is a chiral intermediate . It is primarily targeted by the enzyme ®-selective ω-transaminase (ω-TA), which is a key enzyme for the asymmetric reductive amination of carbonyl compounds to produce chiral amines . These chiral amines are essential parts of many therapeutic compounds .

Mode of Action

The compound interacts with its target, the ®-selective ω-TA, in a process known as asymmetric reductive amination . This process involves the conversion of 4-hydroxy-2-butanone into ®-3-amino-1-butanol . The interaction results in changes to the substrate binding region of the enzyme, enhancing its catalytic efficiency .

Biochemical Pathways

The primary biochemical pathway affected by ®-Methyl 3-aminobutanoate is the reductive amination of carbonyl compounds . This pathway is crucial for the production of chiral amines, which are key components of many therapeutic compounds . The downstream effects of this pathway include the production of ®-3-amino-1-butanol, a chiral intermediate with significant potential for various applications .

Pharmacokinetics

It’s known that the compound’s bioavailability and adme (absorption, distribution, metabolism, and excretion) properties can be influenced by various factors, including its interaction with the ®-selective ω-ta enzyme .

Result of Action

The molecular result of the action of ®-Methyl 3-aminobutanoate is the production of ®-3-amino-1-butanol . This is achieved through the process of asymmetric reductive amination, catalyzed by the ®-selective ω-TA enzyme . On a cellular level, this results in the production of chiral amines, which are essential components of many therapeutic compounds .

Action Environment

The action, efficacy, and stability of ®-Methyl 3-aminobutanoate can be influenced by various environmental factors. For instance, the catalytic efficiency and thermostability of the ®-selective ω-TA enzyme, which is the primary target of the compound, can be affected by factors such as temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-Methyl 3-aminobutanoate can be achieved through several synthetic routes. One common method involves the enzymatic conversion of butenoic acid to ®-3-aminobutyric acid using aspartase derived from Escherichia coli. This method boasts high efficiency and stereoselectivity, with a conversion rate of ≥98% and an enantiomeric excess (ee) value of ≥99.9% .

Industrial Production Methods

In industrial settings, the production of ®-Methyl 3-aminobutanoate often involves the chemical synthesis method. This includes the reaction of ®-(+)-1-phenylethylamine with crotonates, followed by catalytic hydrogenation and hydrolysis to yield the desired product. This method, however, requires stringent reaction conditions, such as low temperatures and the use of expensive reducing agents .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-aminobutanoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amines.

Scientific Research Applications

®-Methyl 3-aminobutanoate is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 3-aminobutanoate is unique due to its high enantiomeric purity and its role as a versatile intermediate in the synthesis of various biologically active molecules. Its efficient production methods and broad range of applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

methyl (3R)-3-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQZRROQIBFBPS-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 3-aminobutanoate
Reactant of Route 2
(R)-Methyl 3-aminobutanoate
Reactant of Route 3
Reactant of Route 3
(R)-Methyl 3-aminobutanoate
Reactant of Route 4
Reactant of Route 4
(R)-Methyl 3-aminobutanoate
Reactant of Route 5
Reactant of Route 5
(R)-Methyl 3-aminobutanoate
Reactant of Route 6
Reactant of Route 6
(R)-Methyl 3-aminobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.